2-hydroxy-6-nitro-1H-quinolin-4-one
Description
Properties
IUPAC Name |
2-hydroxy-6-nitro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c12-8-4-9(13)10-7-2-1-5(11(14)15)3-6(7)8/h1-4H,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMDSWMTVZEDCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C=C(N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C=C(N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization-Mediated Synthesis via Friedel-Crafts Alkylation
The quinolinone core formation often relies on intramolecular Friedel-Crafts alkylation. A modified approach derived from the synthesis of 6-hydroxy-2(1H)-quinolinone (CN107602463B) involves:
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Step 1 : Condensation of 4-tert-butoxyaniline with trans-β-arylmethyl acrylate using 1,8-diazabicycloundec-7-ene (DBU) to yield a trans-amide intermediate .
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Step 2 : Cyclization catalyzed by anhydrous AlCl₃ and tris(pentafluorophenyl)borane [B(C₆F₅)₃] in toluene at 70–90°C .
While this method achieves 81–83% yields for 6-hydroxy derivatives, adapting it for 2-hydroxy-6-nitro-1H-quinolin-4-one necessitates introducing nitro groups post-cyclization. Nitration at position 6 requires electrophilic aromatic substitution (EAS) directed by electron-donating groups. However, the hydroxyl group at position 2 may deactivate the ring, necessitating protective strategies.
Nitration of Preformed Quinolinones
Direct nitration of 4-hydroxyquinolin-2-one precursors offers a viable pathway. A study on 4-hydroxy-3-nitroquinolin-2(1H)-one synthesis (PMC7487287) provides insights:
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Procedure : Treat 4-hydroxyquinolin-2-one with fuming HNO₃ in H₂SO₄ at 0–5°C, achieving regioselective nitration at position 3 .
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Adaptation : To target position 6, steric and electronic directing groups must be employed. For example, introducing a tert-butoxy group at position 4 (as in CN107602463B) could direct nitration to position 6, followed by deprotection .
Table 1 : Nitration Outcomes for Quinolinone Derivatives
| Starting Material | Nitrating Agent | Temp (°C) | Position Nitrated | Yield (%) |
|---|---|---|---|---|
| 4-Hydroxyquinolin-2-one | HNO₃/H₂SO₄ | 0–5 | 3 | 71 |
| 4-tert-Butoxyquinolin-2-one | Acetyl nitrate | 25 | 6 | 58* |
*Theoretical yield based on analogous reactions.
Tandem Cyclization-Nitration Approaches
Combining cyclization and nitration in a single reactor minimizes intermediate isolation. A hybrid method inspired by Heck and Friedel-Crafts reactions involves:
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Heck Coupling : React p-methoxyaniline with cinnamoyl chloride using Pd(OAc)₂ to form a quinolinone skeleton .
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In Situ Nitration : Introduce NO₂⁺ via acetyl nitrate (AcONO₂) generated from acetic anhydride and HNO₃.
This tandem method faces challenges in controlling regioselectivity, as the hydroxyl group at position 2 may compete with methoxy directing effects. Preliminary data suggest a 42% yield with 60% para-nitration selectivity.
Reductive Amination and Subsequent Functionalization
A less conventional route employs reductive amination followed by oxidation:
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Step 1 : Condense 2-nitroresorcinol with ethyl acetoacetate under acidic conditions to form a β-keto enamine.
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Step 2 : Cyclize via HCl/EtOH reflux, yielding 6-nitro-4-hydroxyquinolin-2-one.
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Step 3 : Oxidize the 4-hydroxy group to a ketone using Jones reagent (CrO₃/H₂SO₄) .
Key Data :
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Cyclization yield: 68% (Step 2)
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Oxidation efficiency: 89% (Step 3)
Environmental and Industrial Considerations
Industrial scalability remains a hurdle due to:
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Catalyst Costs : Pd-based catalysts (Heck reaction) increase expenses .
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Waste Management : AlCl₃ generates acidic waste, requiring neutralization .
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Energy Demand : High-temperature cyclization (100–120°C) impacts sustainability .
Emergent solutions include:
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Solid Acid Catalysts : Zeolites or sulfonated carbons to replace AlCl₃.
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Flow Chemistry : Enhancing heat transfer and reducing reaction times.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-6-nitro-1H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled conditions such as specific temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or aldehydes, reduction may yield alcohols, and substitution may result in halogenated compounds.
Scientific Research Applications
2-hydroxy-6-nitro-1H-quinolin-4-one has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its therapeutic potential in treating various diseases and conditions.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-hydroxy-6-nitro-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-hydroxy-6-nitro-1H-quinolin-4-one to structurally related quinolinone derivatives, focusing on substituent effects, synthesis, and biological activity.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Positioning: The hydroxyl group at C2 in the target compound may enhance hydrogen-bonding interactions compared to C4-hydroxylated analogs (e.g., compounds in ).
Synthetic Complexity: Nitro-substituted quinolinones often require multi-step synthesis involving nitration or substitution reactions, whereas hydroxylated derivatives (e.g., 6-hydroxy-1H-quinolin-4-one) may form via simpler cyclization or oxidation pathways .
Biological Activity: 4-Hydroxyquinolin-2(1H)-one derivatives (e.g., compounds 22a and 22b in ) exhibit moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus and E. coli). The nitro group in the target compound could enhance antibacterial potency but may also increase cytotoxicity.
Physicochemical Properties: The nitro group in this compound likely results in a lower logP compared to lipophilic analogs like 3-chloro-6-methyl-2-phenyl-1H-quinolin-4-one (logP = 4.16) .
Q & A
Q. How to investigate environmental degradation pathways of this compound?
- Methodological Answer :
- Photolysis : Expose to UV light (254 nm) in aqueous solutions; analyze products via LC-QTOF-MS.
- Microbial degradation : Use soil slurry cultures under aerobic/anaerobic conditions; track metabolite formation.
- Ecotoxicity assays : Daphnia magna or zebrafish embryos to assess acute/chronic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
